2-Methyl-6-(methylamino)nicotinic acid
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Overview
Description
2-Methyl-6-(methylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a methyl group at the second position and a methylamino group at the sixth position on the nicotinic acid ring. It has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylamino)nicotinic acid typically involves the methylation of nicotinic acid derivatives. One common method is the reaction of 2-methyl-5-ethylpyridine with nitric acid under controlled conditions. The process involves heating the mixture to a temperature range of 140°C to 225°C and adding at least three moles of nitric acid per mole of the starting material .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .
Scientific Research Applications
2-Methyl-6-(methylamino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to vitamin B3 deficiency.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and metabolic processes. These coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP), are essential for various cellular functions .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another form of vitamin B3 with similar biological functions.
Methyl Nicotinate: A methyl ester of nicotinic acid used in topical preparations.
Uniqueness
2-Methyl-6-(methylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methyl-6-(methylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(8(11)12)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
FURGXWATOCPGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)C(=O)O |
Origin of Product |
United States |
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